molecular formula C20H18N4O3 B2526346 Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-24-1

Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2526346
CAS No.: 941897-24-1
M. Wt: 362.389
InChI Key: VHDXTPXCYBEGOJ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Scientific Research Applications

Tuberculostatic Activity

Research has shown that structural analogs of [1,2,4]triazolo[1,5-a]pyrimidine derivatives possess promising antituberculous properties. For example, a study by Titova et al. (2019) synthesized several analogs targeting tuberculostatic activity, underscoring the potential of such compounds in treating tuberculosis through structural modification and evaluation of activity relationships (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antiviral and Anticonvulsant Applications

Another area of application is in the development of antiviral and anticonvulsant agents. For instance, Massari et al. (2017) have outlined a regioselective synthesis method for [1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting a compound with significant ability to inhibit influenza virus RNA polymerase, suggesting potential antiviral applications (Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, & Tabarrini, 2017). Additionally, Wang et al. (2015) discovered derivatives with substantial anticonvulsant activities in vivo, providing a foundation for developing new treatments for epilepsy (Wang, Piao, Zhang, & Quan, 2015).

Chemical Transformations and Synthetic Utility

The synthetic utility of heteroaromatic azido compounds, including triazolopyrimidines, has been explored, showcasing the versatility of these compounds in chemical transformations. For example, Westerlund (1980) discussed the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, illustrating the diverse synthetic routes and potential applications in creating novel compounds (Westerlund, 1980).

Antibacterial Activity

The potential for antibacterial applications is also notable. For instance, the synthesis, characterization, and antibacterial activity assessment of novel pyrimidine derivatives containing the [1,2,4]triazolo[1,5-a]pyrimidine ring have been reported, indicating the capability of these compounds to serve as bases for antibacterial agents (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Properties

IUPAC Name

methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-17(19(25)26-2)18(24-20(23-13)21-12-22-24)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,18H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDXTPXCYBEGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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